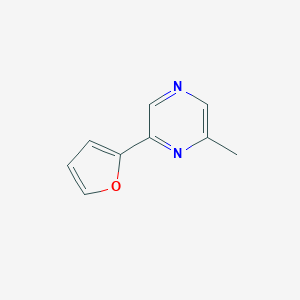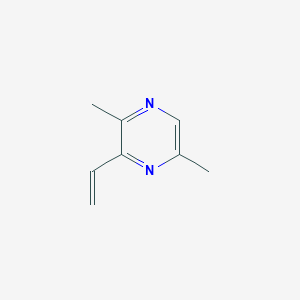
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is also known as MBTH and has a molecular formula of C11H12N2OS.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to inhibit the growth and proliferation of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.
Biochemische Und Physiologische Effekte
Studies have shown that 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine has a low toxicity profile and does not exhibit any significant adverse effects on human health. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in lab experiments is its high potency and specificity towards bacteria and fungi. However, its limited solubility in water and organic solvents can pose a challenge in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine. One such direction is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Another direction is the exploration of its potential applications in agriculture as a natural fungicide. Additionally, its potential use in material science for the development of new materials with antibacterial properties is also an area of interest.
Synthesemethoden
The synthesis of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyacetylene to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in scientific research are vast. One of the main areas of interest is in medicinal chemistry, where this compound has been found to exhibit significant antibacterial and antifungal activity. It has also been shown to possess antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
126322-30-3 |
|---|---|
Produktname |
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine |
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-3-6-12-11-13-9-5-4-8(14-2)7-10(9)15-11/h3-5,7H,1,6H2,2H3,(H,12,13) |
InChI-Schlüssel |
LMVXPZGNZZARQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC=C |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC=C |
Synonyme |
2-Benzothiazolamine,6-methoxy-N-2-propenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





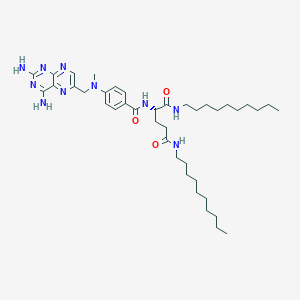
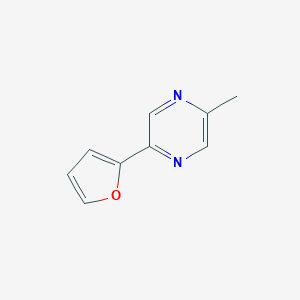
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
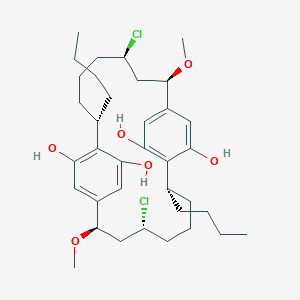


![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
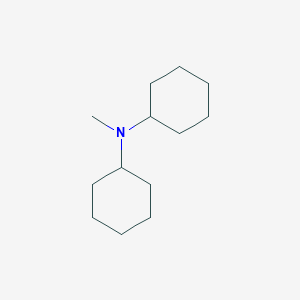
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
